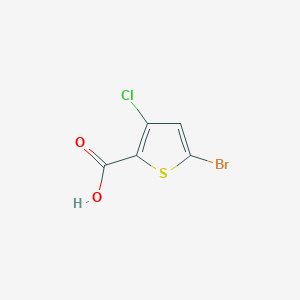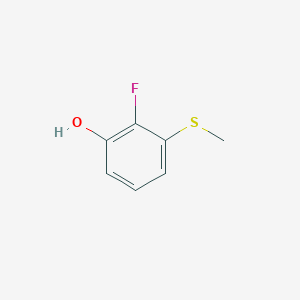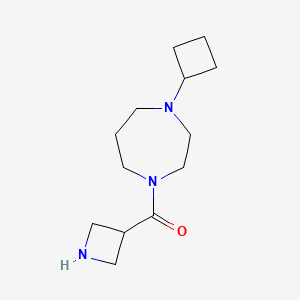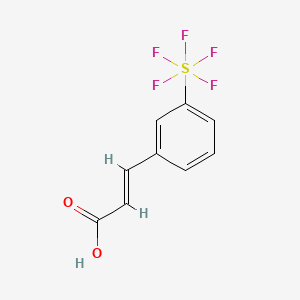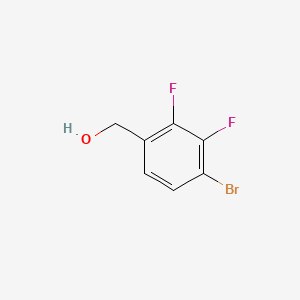
(4-Bromo-2,3-difluorophenyl)methanol
描述
(4-Bromo-2,3-difluorophenyl)methanol, also known as 4-BDFM, is an important intermediate compound in the synthesis of many pharmaceuticals and other compounds. It is a colorless liquid with a melting point of -25 °C and a boiling point of 202 °C. 4-BDFM has a wide range of applications in the pharmaceutical and chemical industries. Due to its low toxicity and relatively low cost, it has become a popular choice for many synthetic reactions.
科学研究应用
Organic Synthesis
(4-Bromo-2,3-difluorophenyl)methanol serves as a versatile building block in organic synthesis. Its reactivity and structural features make it useful in constructing complex molecules. For example, the regio- and chemoselective bromination of various compounds have been explored, demonstrating the compound's utility in synthesizing bromo-substituted analogs which are important synthons in organic chemistry (Shirinian et al., 2012). These bromo-substituted compounds are crucial for further reactions and the synthesis of valuable substances.
Environmental Science
In the environmental science domain, the photodegradation of brominated compounds, including those structurally similar to (4-Bromo-2,3-difluorophenyl)methanol, has been studied. These investigations help in understanding the fate of such brominated compounds in the environment. For instance, the study on the photochemical decomposition of polybrominated diphenyl ethers in methanol/water solutions sheds light on the degradation behavior of brominated flame retardants, which are of environmental concern due to their bioaccumulative properties (Eriksson et al., 2004).
Biochemistry
In the field of biochemistry, bromophenols, including those derived from or related to (4-Bromo-2,3-difluorophenyl)methanol, have been explored for their inhibitory properties against enzymes like carbonic anhydrase. This is significant for developing therapeutic agents for conditions like glaucoma and epilepsy (Balaydın et al., 2012). The synthesis and study of bromophenols demonstrate the potential biomedical applications of compounds derived from (4-Bromo-2,3-difluorophenyl)methanol.
Solvent Effects in Chemical Reactions
The role of solvents, such as methanol, in influencing the reactivity and outcomes of chemical reactions involving (4-Bromo-2,3-difluorophenyl)methanol or its derivatives has been extensively studied. These studies help in understanding the mechanistic aspects of reactions and optimizing conditions for desired product yields. For example, the impact of methanol on the dynamics of lipid bilayers has implications for the study of biological membranes and the solubilization of transmembrane proteins (Nguyen et al., 2019).
属性
IUPAC Name |
(4-bromo-2,3-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNPEOZOKHEQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,3-difluorophenyl)methanol | |
CAS RN |
162744-55-0 | |
| Record name | (4-bromo-2,3-difluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)
![2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide](/img/structure/B1444533.png)
![2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1444534.png)
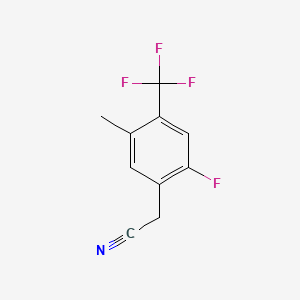
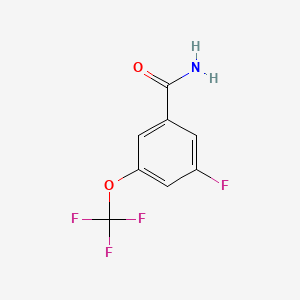
![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)
![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)


